3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE
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Overview
Description
The compound 3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic molecule that features a combination of fluorophenyl, sulfonyl, and tetrahydrothienyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps, including the formation of the tetrahydrothienyl core, the introduction of the fluorophenyl sulfonyl group, and the attachment of the 3-methylbenzylamine moiety. Common reagents and conditions used in these steps may include:
Formation of the Tetrahydrothienyl Core: This step may involve the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Fluorophenyl Sulfonyl Group: This can be achieved through sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.
Attachment of the 3-Methylbenzylamine Moiety: This step may involve nucleophilic substitution reactions using 3-methylbenzylamine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may target the sulfonyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents or biochemical tools.
Medicine
In medicinal chemistry, the compound may be studied for its potential pharmacological properties. Its structure suggests that it could interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with receptors on cell surfaces, modulating their activity.
Pathway Interference: The compound could interfere with specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[(4-FLUOROPHENYL)SULFONYL]-4-[(3-METHYLBENZYL)AMINO]TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE may include other sulfonyl-containing molecules, fluorophenyl derivatives, and tetrahydrothienyl compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry. This unique structure may confer distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)sulfonyl-N-[(3-methylphenyl)methyl]-1,1-dioxothiolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO4S2/c1-13-3-2-4-14(9-13)10-20-17-11-25(21,22)12-18(17)26(23,24)16-7-5-15(19)6-8-16/h2-9,17-18,20H,10-12H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXNHMUJXHGASS-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2CS(=O)(=O)CC2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN[C@H]2CS(=O)(=O)C[C@@H]2S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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